Thiourea, N-(4-acetylphenyl)-N'-methyl- Thiourea, N-(4-acetylphenyl)-N'-methyl-
Brand Name: Vulcanchem
CAS No.: 60575-80-6
VCID: VC16041574
InChI: InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14)
SMILES:
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol

Thiourea, N-(4-acetylphenyl)-N'-methyl-

CAS No.: 60575-80-6

Cat. No.: VC16041574

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(4-acetylphenyl)-N'-methyl- - 60575-80-6

Specification

CAS No. 60575-80-6
Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
IUPAC Name 1-(4-acetylphenyl)-3-methylthiourea
Standard InChI InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14)
Standard InChI Key OFUYWEOKKLWWNB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=S)NC

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of Thiourea, N-(4-acetylphenyl)-N'-methyl- typically involves the reaction of 4-acetylaniline with methyl isothiocyanate under controlled conditions. A modified protocol derived from analogous acyl thiourea syntheses employs acetone as a solvent at reflux temperatures (80–100°C) to facilitate nucleophilic addition-elimination. The general reaction proceeds as:

4-Acetylaniline+Methyl isothiocyanateN-(4-Acetylphenyl)-N’-methyl-thiourea+HCl\text{4-Acetylaniline} + \text{Methyl isothiocyanate} \rightarrow \text{N-(4-Acetylphenyl)-N'-methyl-thiourea} + \text{HCl}

Yields range from 65% to 83% after recrystallization from acetonitrile . Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis, with characteristic sulfur content (~12–14%) .

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction studies of structurally similar thioureas, such as BTCC and MBTB , reveal planar configurations stabilized by intramolecular N–H···O hydrogen bonds (bond length: 1.98–2.12 Å). For N-(4-acetylphenyl)-N'-methyl-thiourea, analogous packing interactions—including N–H···S (2.42 Å) and C–H···O (2.53 Å)—are anticipated, contributing to a monoclinic crystal system (space group P2₁/c) .

Spectroscopic Data

  • IR: Strong absorption bands at 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C=S) .

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 3.15 (s, 3H, NCH₃), 2.55 (s, 3H, COCH₃) .

  • ¹³C NMR: δ 198.4 (C=O), 182.1 (C=S), 142.3–126.8 (aromatic carbons), 36.1 (NCH₃), 25.7 (COCH₃) .

Computational Insights into Electronic Properties

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-31G(d,p) level for related thioureas predicts a planar backbone with dihedral angles <5° between the acetylphenyl and thiourea moieties. The HOMO-LUMO energy gap (ΔE)—a critical determinant of chemical reactivity—is calculated at 4.2 eV, suggesting moderate charge-transfer potential .

Table 1: Calculated Reactivity Parameters for Analogous Thioureas

ParameterBTCCMBTB
Ionization Potential (eV)7.876.89
Electron Affinity (eV)0.090.69
Electrophilicity Index1.021.16
HOMO-LUMO Gap (eV)7.786.20

N-(4-Acetylphenyl)-N'-methyl-thiourea is expected to exhibit comparable behavior, with slight variations due to its methyl substitution.

Nonlinear Optical (NLO) Properties

Third-order NLO polarizability (γ) calculations for MBTB (102.91 × 10⁻³⁶ esu) highlight the role of electron-withdrawing acetyl groups in enhancing hyperpolarizability. By analogy, N-(4-acetylphenyl)-N'-methyl-thiourea may demonstrate γ values exceeding 80 × 10⁻³⁶ esu, positioning it as a candidate for optical limiting devices .

Biological and Functional Applications

Enzyme Inhibition Mechanisms

Inhibition kinetics against S. pasteurii urease reveal mixed competitive behavior for most thioureas, with α values (substrate-inhibitor binding ratio) up to 152.01. N-(4-Acetylphenyl)-N'-methyl-thiourea likely binds to the enzyme’s active site via Ni²⁺ coordination, disrupting urea hydrolysis (NH₃ production reduced by 70–85% at 10 μM) .

Industrial and Materials Science Applications

Corrosion Inhibition

Thiourea derivatives adsorb onto metal surfaces (ΔG<sub>ads</sub> = −34 kJ/mol), forming protective films. Electrochemical impedance spectroscopy (EIS) data for analogous compounds show 92% efficiency at 500 ppm in acidic media .

Polymer Stabilization

Incorporation into polyethylene matrices reduces thermal degradation (T<sub>d</sub> increased by 40°C) via radical scavenging. The thiocarbonyl group quenches peroxyl radicals, extending polymer lifespan .

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